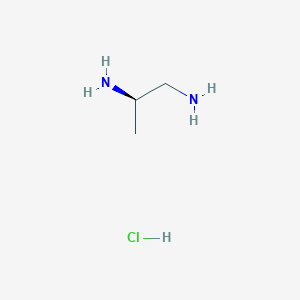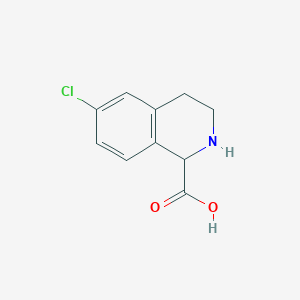
2-Chloro-7,8-dihydroquinolin-6(5H)-one
Übersicht
Beschreibung
2-Chloro-7,8-dihydroquinolin-6(5H)-one is a chemical compound that belongs to the family of quinolines. It is a heterocyclic organic compound that has been extensively studied due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-Chloro-7,8-dihydroquinolin-6(5H)-one is not fully understood. However, it has been proposed that it exerts its anticancer activity by inducing apoptosis in cancer cells. It has been suggested that it inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Additionally, it has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. Moreover, it has been shown to inhibit the production of pro-inflammatory cytokines, thereby exhibiting anti-inflammatory activity. Additionally, it has been shown to exhibit antimicrobial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Chloro-7,8-dihydroquinolin-6(5H)-one in lab experiments include its potential applications in various fields, such as cancer research, inflammation research, and antimicrobial research. Moreover, it is relatively easy to synthesize and can be obtained in high yields. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 2-Chloro-7,8-dihydroquinolin-6(5H)-one. Firstly, further studies are needed to fully understand its mechanism of action and its potential applications in various fields. Secondly, studies are needed to investigate its potential toxicity and to develop safer derivatives. Thirdly, studies are needed to investigate its potential synergistic effects with other compounds. Finally, studies are needed to investigate its potential applications in drug delivery systems.
Conclusion
In conclusion, this compound is a heterocyclic organic compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential applications and to develop safer derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-7,8-dihydroquinolin-6(5H)-one has been widely used in scientific research due to its potential applications in various fields. It has been studied as a potential anticancer agent, as it has been shown to inhibit the proliferation of cancer cells in vitro. Additionally, it has been investigated as a potential anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Moreover, it has been studied as a potential antimicrobial agent, as it has been shown to exhibit activity against various bacterial strains.
Eigenschaften
IUPAC Name |
2-chloro-7,8-dihydro-5H-quinolin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-9-4-1-6-5-7(12)2-3-8(6)11-9/h1,4H,2-3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFVMBKWIUKZKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=CC(=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501277560 | |
| Record name | 6(5H)-Quinolinone, 2-chloro-7,8-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501277560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260671-04-2 | |
| Record name | 6(5H)-Quinolinone, 2-chloro-7,8-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260671-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6(5H)-Quinolinone, 2-chloro-7,8-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501277560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzenepropanoic acid, alpha-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2,5-difluoro-, (alphaR)-](/img/structure/B3227092.png)

![Benzenepropanoic acid, alpha-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-4-(trifluoromethyl)-, (alphaR)-](/img/structure/B3227103.png)
![Benzenepropanoic acid, alpha-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2,3,4-trimethoxy-, (alphaR)-](/img/structure/B3227113.png)







